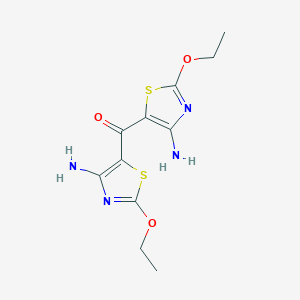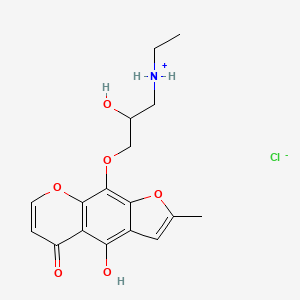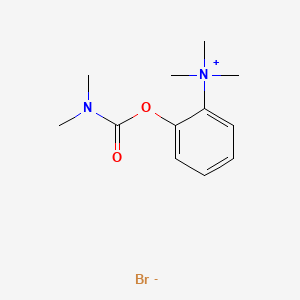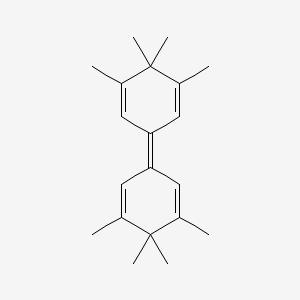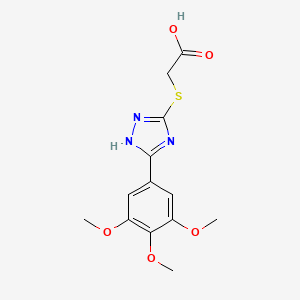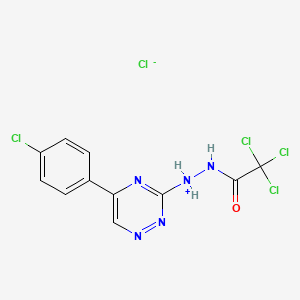
Benzenesulfonic acid, 5-chloro-2,4-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 5-chloro-2,4-dinitro- is an organosulfur compound with the molecular formula C6H3ClN2O7S. It is a derivative of benzenesulfonic acid, characterized by the presence of chlorine and nitro groups on the benzene ring. This compound is known for its applications in various fields, including analytical chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, 5-chloro-2,4-dinitro- can be synthesized through the nitration and sulfonation of chlorobenzene. The process involves the following steps:
Nitration: Chlorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.
Industrial Production Methods
Industrial production of benzenesulfonic acid, 5-chloro-2,4-dinitro- typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 5-chloro-2,4-dinitro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonic acid group can be oxidized to sulfonyl chloride using reagents like phosphorus pentachloride.
Common Reagents and Conditions
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Phosphorus pentachloride or thionyl chloride.
Major Products
Substitution: Various substituted derivatives depending on the electrophile used.
Reduction: 5-chloro-2,4-diaminobenzenesulfonic acid.
Oxidation: 5-chloro-2,4-dinitrobenzenesulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 5-chloro-2,4-dinitro- has several applications in scientific research:
Analytical Chemistry: Used as a standard in HPLC for the separation and analysis of complex mixtures.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 5-chloro-2,4-dinitro- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonic acid group can form strong ionic interactions with proteins and enzymes. These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: The parent compound without the chlorine and nitro groups.
5-chloro-2,4-dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2,4-dinitrobenzenesulfonic acid: Lacks the chlorine substituent.
Uniqueness
Benzenesulfonic acid, 5-chloro-2,4-dinitro- is unique due to the combination of chlorine and nitro groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
56961-56-9 |
|---|---|
Molekularformel |
C6H3ClN2O7S |
Molekulargewicht |
282.62 g/mol |
IUPAC-Name |
5-chloro-2,4-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3ClN2O7S/c7-3-1-6(17(14,15)16)5(9(12)13)2-4(3)8(10)11/h1-2H,(H,14,15,16) |
InChI-Schlüssel |
CMKHZJCLDSYCNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


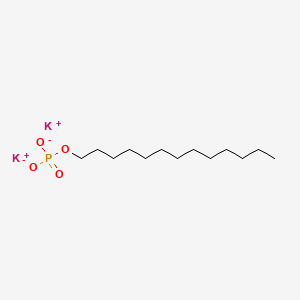
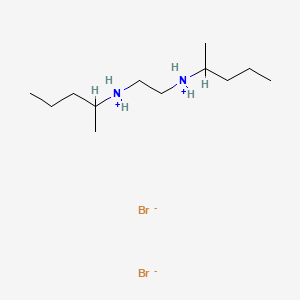
![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)

![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
